5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The presence of the piperazine moiety in its structure enhances its pharmacological properties, making it a valuable compound for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride typically involves the acylation of piperazine with a benzodiazole derivative. One common method includes the reaction of piperazine with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .
Scientific Research Applications
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors in the brain. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurological disorders by enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
1-(piperazine-1-carbonyl)-1H-1,3-benzodiazole: Lacks the dihydrochloride component but shares a similar core structure.
5-(piperazine-1-carbonyl)-2H-1,3-benzodiazole: Differs in the position of the nitrogen atom in the benzodiazole ring.
Uniqueness
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the dihydrochloride component enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
IUPAC Name |
3H-benzimidazol-5-yl(piperazin-1-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;;/h1-2,7-8,13H,3-6H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMKPDDFWBXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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